molecular formula C17H20N2O2 B2767590 N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1797875-04-7

N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide

Cat. No. B2767590
CAS RN: 1797875-04-7
M. Wt: 284.359
InChI Key: YXBMBRLMOBVVHH-UHFFFAOYSA-N
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Description

N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide is a chemical compound that has been extensively researched for its potential applications in various fields.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane core is pivotal in the synthesis of tropane alkaloids, which are a class of chemicals with various pharmacological effects. Research directed towards the preparation of this basic structure in a stereoselective manner has been a significant focus, as these alkaloids display a wide array of interesting biological activities .

Drug Discovery

Nitrogen-containing heterocycles like the 2-azabicyclo[3.2.1]octane system, which is structurally similar to the compound , have shown significant potential in drug discovery. This core has been applied as a key synthetic intermediate in several total syntheses, and its unique structure makes it a challenging yet valuable scaffold for pharmaceutical applications .

Enantioselective Synthesis

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial for creating compounds with the desired chirality, which is essential for their biological activity. This approach has attracted attention from many research groups worldwide, aiming to achieve stereocontrolled formation of the bicyclic scaffold .

Pharmacological Research

The compound’s structure is related to that of tropane alkaloids, which have been studied for their various pharmacological properties, including as anticholinergics, stimulants, and anesthetics. The research into these properties continues to be a rich field of study, with potential applications in developing new medications .

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are essential for understanding the relationship between the chemical structure and biological activity. Compounds like the one can be used in QSAR models to predict the activity of new compounds, playing a vital role in the therapy of pain, anti-inflammatory effects, and other diseases .

Synthetic Methodology Development

The development of new synthetic methodologies for constructing the 8-azabicyclo[3.2.1]octane core can lead to more efficient and cost-effective production of related compounds. This research area includes exploring photochemical transformations and palladium-catalyzed reactions .

properties

IUPAC Name

N-[4-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(20)18-14-7-5-13(6-8-14)11-17(21)19-15-3-2-4-16(19)10-9-15/h2-3,5-8,15-16H,4,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBMBRLMOBVVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide

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